Migalastat Hydrochloride

Description

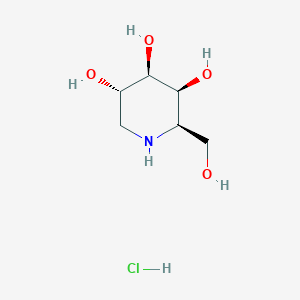

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-OLALXQGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026249 | |

| Record name | Migalastat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75172-81-5 | |

| Record name | Migalastat hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75172-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Migalastat Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075172815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Migalastat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIGALASTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY7M0XD20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Migalastat as a Pharmacological Chaperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the systemic accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and globotriaosylsphingosine (lyso-Gb3), causing progressive multi-organ damage. Migalastat represents a paradigm shift in the treatment of a subset of Fabry disease patients, functioning as a pharmacological chaperone. This oral small molecule selectively binds to the active site of certain mutant forms of α-Gal A, stabilizing their conformation in the endoplasmic reticulum and facilitating their trafficking to the lysosome. This guide provides an in-depth technical overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies relevant to the study of migalastat.

Introduction to Fabry Disease and Pharmacological Chaperones

Fabry disease is a rare, progressive genetic disorder characterized by a deficiency in the α-Gal A enzyme.[1] This enzyme is responsible for the breakdown of specific glycosphingolipids.[1] A lack of functional α-Gal A leads to the accumulation of these lipids in various cells and tissues, including blood vessels, kidneys, nerves, and the heart, resulting in a wide range of symptoms and significant morbidity.[1][2]

Many mutations in the GLA gene are missense mutations, which can result in the production of an α-Gal A enzyme that retains catalytic activity but is misfolded.[3] This misfolding leads to the protein being retained in the endoplasmic reticulum (ER) and targeted for degradation by the cell's quality control system. Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize these misfolded proteins, promoting their correct folding and subsequent trafficking to their intended cellular destination.[3][4][5]

Migalastat (1-deoxygalactonojirimycin) is an iminosugar analogue of the terminal galactose of Gb3.[3] It is the first and only approved oral pharmacological chaperone for the treatment of Fabry disease in patients with amenable GLA mutations.[3][6] Amenable mutations are those that produce an α-Gal A enzyme that can be stabilized by migalastat, leading to increased enzyme activity in the lysosome.[7][8][9] It is estimated that 35% to 50% of individuals with Fabry disease may have mutations amenable to migalastat therapy.[1]

Mechanism of Action

Migalastat's therapeutic effect is rooted in its ability to act as a molecular scaffold for amenable mutant α-Gal A enzymes. The process can be broken down into several key steps:

-

Binding in the Endoplasmic Reticulum: After oral administration, migalastat is absorbed and distributed to various tissues.[3] Inside the cell, it binds selectively and reversibly to the active site of newly synthesized, misfolded α-Gal A in the neutral pH environment of the ER.[1][3]

-

Conformational Stabilization and Trafficking: This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control mechanisms and traffic through the Golgi apparatus to the lysosomes.[3][6][10]

-

Dissociation in the Lysosome: The lysosome has an acidic environment (pH ~4.5-5.0). This low pH, combined with the high concentration of the natural substrate Gb3, facilitates the dissociation of migalastat from the α-Gal A active site.[1][11]

-

Substrate Catabolism: Once freed from migalastat, the now correctly localized and functional α-Gal A can metabolize the accumulated Gb3 and lyso-Gb3, thereby reducing the cellular pathology associated with Fabry disease.[1][12]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of migalastat has been evaluated in several key clinical trials, primarily the FACETS (NCT00925301) and ATTRACT (NCT01218659) studies. These trials have provided crucial data on migalastat's effects on kidney function, cardiac parameters, and substrate reduction.

Pharmacokinetic Properties

Migalastat exhibits predictable pharmacokinetic properties suitable for an oral therapeutic.

| Parameter | Value | Reference |

| Bioavailability | ~75% | [3][11] |

| Time to Cmax (Median) | 3.0 - 3.5 hours | [3][13] |

| Plasma Protein Binding | Not detected | [3][11] |

| Elimination Half-life (t1/2) | ~3 - 5 hours | [3][11] |

| Metabolism | Minimal (<15%) | [11] |

| Excretion | Primarily renal (~77% unchanged in urine) | [11][14] |

| Dosing Regimen | 123 mg (equivalent to 150 mg migalastat HCl) every other day | [2][15][16] |

Table 1: Pharmacokinetic parameters of migalastat.

Efficacy in Enzyme Replacement Therapy (ERT)-Naïve Patients (FACETS Trial)

The FACETS trial was a Phase 3, randomized, double-blind, placebo-controlled study in ERT-naïve patients. The primary endpoint was the proportion of patients with a ≥50% reduction in Gb3 inclusions in kidney interstitial capillaries (KICs).

| Parameter | Migalastat (Amenable) | Placebo (Amenable) | p-value | Reference |

| Mean Change in Gb3 Inclusions per KIC (at 6 months) | -0.25 | +0.07 | <0.05 | [17] |

| Plasma Lyso-Gb3 Reduction (at 6 months) | Significant reduction | No significant change | <0.05 | [6] |

Table 2: Key efficacy outcomes from the FACETS trial in patients with amenable mutations.

Efficacy in ERT-Experienced Patients (ATTRACT Trial)

The ATTRACT trial was a Phase 3, randomized, open-label, active-controlled study comparing migalastat to ERT in patients previously treated with ERT.

| Parameter (at 18 months) | Migalastat | ERT | Reference |

| Annualized Change in eGFR (mL/min/1.73 m²) | Stable | Stable | [6] |

| Change in Left Ventricular Mass Index (LVMi) (g/m²) | Significant reduction | No significant change | [6] |

| Composite Clinical Events (Renal, Cardiac, Cerebrovascular) | 29% | 44% | [17] |

Table 3: Key efficacy outcomes from the ATTRACT trial.

Long-Term Effects on Renal and Cardiac Function

Long-term extension studies have demonstrated the durable effects of migalastat.

| Parameter | Observation | Duration | Reference |

| Renal Function (eGFR) | Remained stable | Up to 30 months | [15][18] |

| Cardiac Mass (LVMi) | Decreased from baseline in patients with left ventricular hypertrophy | Up to 30 months | [15][18] |

| Composite Clinical Events | 10% of patients experienced a new event during the open-label extension | 12 months (OLE) | [15][18] |

Table 4: Long-term outcomes from the ATTRACT open-label extension study.

Substrate Reduction in Preclinical Models

Studies in Fabry transgenic mice demonstrated significant reductions in lyso-Gb3.

| Tissue | % Reduction in Lyso-Gb3 | Reference |

| Kidney | Up to 64% | [16][19][20] |

| Heart | Up to 59% | [16][19][20] |

| Skin | Up to 81% | [16][19][20] |

Table 5: Lyso-Gb3 reduction in Fabry transgenic mice treated with migalastat.

Key Experimental Protocols

Evaluating the activity of pharmacological chaperones like migalastat requires a suite of specialized in vitro and cell-based assays.

In Vitro Amenability Assay

This assay is crucial for identifying which GLA mutations are responsive to migalastat. It is typically performed using a human embryonic kidney (HEK) cell line.

Methodology:

-

Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. A plasmid containing the specific GLA mutation of interest is transfected into the cells.

-

Migalastat Incubation: The transfected cells are incubated in the presence or absence of a fixed concentration of migalastat (e.g., 10 µM) for a specified period (e.g., 48-72 hours).[9]

-

Cell Lysis: Cells are washed and then lysed using a suitable buffer to release the intracellular contents, including the α-Gal A enzyme.

-

Enzyme Activity Measurement: The α-Gal A activity in the cell lysate is measured using a fluorogenic substrate, such as 4-methylumbelliferyl-α-D-galactopyranoside. The fluorescence of the cleaved product is quantified using a plate reader.

-

Data Analysis: A mutation is classified as "amenable" if there is a statistically significant increase in α-Gal A activity in the migalastat-treated cells compared to the untreated cells. The criteria for amenability are often defined as at least a 1.2-fold increase over baseline or an absolute activity of at least 3% of the wild-type α-Gal A activity.[9]

Western Blot for α-Gal A Protein Levels

Western blotting is used to assess the total cellular levels of the α-Gal A protein, providing insight into whether migalastat prevents its degradation.

Methodology:

-

Sample Preparation: Cells (e.g., patient-derived fibroblasts or transfected HEK cells) are cultured with and without migalastat. After treatment, cells are lysed, and total protein concentration is determined (e.g., via BCA assay).

-

SDS-PAGE: Equal amounts of total protein (e.g., 10-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for human α-Gal A.[22][23] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Quantification: Densitometry is used to quantify the intensity of the α-Gal A bands relative to the loading control. An increase in the α-Gal A band intensity in migalastat-treated cells suggests stabilization and rescue from degradation.

Immunofluorescence for α-Gal A Trafficking

Immunofluorescence (IF) microscopy is used to visualize the subcellular localization of α-Gal A and to confirm that migalastat facilitates its trafficking from the ER to the lysosome.[24][25]

Methodology:

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with or without migalastat.

-

Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with 0.1% saponin or 0.3% Triton X-100) to allow antibodies to enter the cell.[24]

-

Immunostaining:

-

The cells are incubated with a primary antibody against α-Gal A.

-

To identify specific organelles, co-staining is performed with antibodies against organelle markers, such as calnexin (ER marker) or LAMP1 (lysosomal marker).

-

After washing, cells are incubated with fluorescently-labeled secondary antibodies with distinct emission spectra (e.g., Alexa Fluor 488 and Alexa Fluor 594).

-

-

Imaging: The coverslips are mounted on slides, and the cells are imaged using a fluorescence or confocal microscope.

-

Analysis: The images are analyzed for the co-localization of the α-Gal A signal with the ER and lysosomal markers. Successful chaperoning is indicated by a shift in the α-Gal A signal from co-localization with the ER marker in untreated cells to co-localization with the lysosomal marker in migalastat-treated cells.

Quantification of Gb3 and Lyso-Gb3

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Gb3 and lyso-Gb3 in biological matrices like plasma, urine, and tissue homogenates.[16][19]

Methodology:

-

Sample Preparation: An internal standard is added to the sample (e.g., plasma). Lipids are extracted using a solvent partition method (e.g., chloroform/methanol).

-

Chromatographic Separation: The extracted lipids are injected into a liquid chromatography system, where Gb3 and lyso-Gb3 are separated from other lipids based on their physicochemical properties.

-

Mass Spectrometry Detection: The separated lipids are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard for high specificity.

-

Quantification: The concentration of Gb3 or lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

Migalastat exemplifies the potential of pharmacological chaperone therapy for the treatment of genetic protein misfolding diseases. Its mechanism of action, which involves the stabilization of amenable mutant α-Gal A enzymes to facilitate their proper trafficking and function, is a targeted approach that addresses the underlying molecular defect in a specific subset of Fabry disease patients. The robust preclinical and clinical data demonstrate its efficacy in reducing disease-specific substrates, maintaining organ function, and offering a convenient oral alternative to intravenous enzyme replacement therapy. The experimental protocols detailed herein provide a framework for the continued investigation of migalastat and the development of novel pharmacological chaperones for other conformational diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Migalastat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Migalastat: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Chaperones and Protein Conformational Diseases: Approaches of Computational Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Chaperones and Protein Conformational Diseases: Approaches of Computational Structural Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Migalastat: A Review in Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galafold® (migalastat) Amenability | Search Amenable GLA Variants [galafoldhcp.com]

- 8. drugs.com [drugs.com]

- 9. Summary of GLA Mutational Assay - Clinical Review Report: Migalastat (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Therapeutic Role of Pharmacological Chaperones in Lysosomal Storage Disorders: A Review of the Evidence and Informed Approach to Reclassification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Migalastat - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacokinetics, safety, and tolerability following single-dose migalastat hydrochloride (GR181413A/AT1001) in healthy male Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Safety of Migalastat HCl and Effects on Agalsidase Activity in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Migalastat HCl Reduces Globotriaosylsphingosine (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients | PLOS One [journals.plos.org]

- 17. fabrydiseasenews.com [fabrydiseasenews.com]

- 18. research.regionh.dk [research.regionh.dk]

- 19. Migalastat HCl reduces globotriaosylsphingosine (lyso-Gb3) in Fabry transgenic mice and in the plasma of Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. α-Galactosidase a Deficiency in Fabry Disease Leads to Extensive Dysregulated Cellular Signaling Pathways in Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. alpha Galactosidase Polyclonal Antibody (PA1-9528) [thermofisher.com]

- 24. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]

- 25. Immunofluorescence [stanfordlab.com]

An In-Depth Technical Guide to the Binding Affinity of Migalastat to Alpha-Galactosidase A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which leads to a deficiency of the enzyme alpha-galactosidase A (α-Gal A). This enzymatic deficiency causes the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, leading to multi-organ pathology.[1] Migalastat (1-deoxygalactonojirimycin) is a pharmacological chaperone designed to treat Fabry disease in patients with specific, "amenable" mutations.[2][3] This technical guide provides a comprehensive overview of the binding affinity of Migalastat to α-Gal A, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Migalastat, an iminosugar analogue of the terminal galactose of Gb3, functions by selectively and reversibly binding to the active site of certain mutant forms of α-Gal A.[1][2] This binding stabilizes the misfolded enzyme in the endoplasmic reticulum (ER), facilitating its proper trafficking to the lysosome.[2] Within the acidic environment of the lysosome and in the presence of high concentrations of substrate, Migalastat dissociates, allowing the restored enzyme to catabolize the accumulated Gb3.[2][4]

Quantitative Analysis of Binding Affinity and Chaperone Activity

The interaction between Migalastat and α-Gal A has been characterized by various binding affinity and activity parameters. These values are crucial for understanding the potency and efficacy of Migalastat as a pharmacological chaperone.

Binding Affinity Constants

The binding affinity of Migalastat for α-Gal A is a measure of the strength of the interaction between the drug and the enzyme. This is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Value (nM) | Enzyme Source | Notes |

| Ki | ~10 | Recombinant human α-Gal A | High-affinity binding[1] |

| IC50 | 4,000 | α-Gal A | Potent inhibitor [ ] |

Chaperone Activity (EC50)

The half-maximal effective concentration (EC50) reflects the concentration of Migalastat required to achieve 50% of the maximum increase in α-Gal A activity for a given mutant form. This parameter is a key indicator of the drug's effectiveness as a chaperone.

| GLA Mutation Type | EC50 Range | Notes |

| Classic (early-onset) missense mutants | 820 nM to >1 mM | Responsiveness varies significantly among different mutations.[1] |

| Later-onset missense mutants | 820 nM to >1 mM | A high percentage (90%) of these mutants are responsive to Migalastat.[1] |

Mechanism of Action and Experimental Workflow

The efficacy of Migalastat is fundamentally linked to its ability to act as a pharmacological chaperone. This involves a series of molecular events, from binding in the ER to dissociation in the lysosome. The determination of which patients are likely to respond to treatment relies on a specific in vitro assay.

Signaling Pathway of Migalastat as a Pharmacological Chaperone

The following diagram illustrates the mechanism of action of Migalastat. Misfolded α-Gal A is retained in the ER and targeted for degradation. Migalastat binds to amenable mutant forms of α-Gal A, stabilizing their conformation and allowing them to transit through the Golgi apparatus to the lysosomes. In the acidic lysosomal environment, Migalastat dissociates, and the active α-Gal A can then metabolize its substrate, Gb3.

Experimental Workflow: In Vitro Amenability Assay

The determination of whether a patient's specific GLA mutation is "amenable" to Migalastat treatment is crucial. This is assessed using a validated Good Laboratory Practice (GLP) in vitro pharmacogenetics assay.[2] The workflow for this assay is depicted below.

Experimental Protocols

A detailed understanding of the methodologies used to generate the binding and activity data is essential for researchers in this field.

In Vitro GLP HEK Amenability Assay

This assay is the standard for determining if a GLA mutation is amenable to Migalastat therapy.[2]

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions.

-

Cells are transfected with a plasmid containing the specific GLA mutation of interest. A wild-type GLA plasmid and an empty vector are used as positive and negative controls, respectively.

2. Incubation with Migalastat:

-

Following transfection, the cells are incubated in the presence or absence of 10 µmol/L Migalastat for 5 days.[5] This concentration is representative of the average maximum plasma concentration observed in patients.[6]

3. Cell Lysis:

-

After the incubation period, the cells are harvested and lysed to release the intracellular proteins, including the α-Gal A enzyme.

4. α-Galactosidase A Activity Measurement:

-

The α-Gal A activity in the cell lysates is measured using a fluorogenic substrate, such as 4-methylumbelliferyl-α-D-galactopyranoside. The fluorescence generated is proportional to the enzyme activity.

5. Data Analysis and Amenability Criteria:

-

The α-Gal A activity of the mutant protein in the presence of Migalastat is compared to its baseline activity (without Migalastat) and to the activity of the wild-type enzyme.

-

A mutation is classified as "amenable" if it meets two criteria:

Determination of Binding Affinity (Ki and IC50)

Standard enzyme inhibition assays are employed to determine the Ki and IC50 values of Migalastat for α-Gal A.

1. Enzyme and Substrate Preparation:

-

Recombinant human α-Gal A is used as the enzyme source.

-

A suitable substrate, such as p-nitrophenyl-α-D-galactopyranoside or a fluorogenic substrate, is prepared in an appropriate buffer.

2. Inhibition Assay:

-

The enzyme is pre-incubated with varying concentrations of Migalastat.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The rate of product formation is measured over time using a spectrophotometer or fluorometer.

3. Data Analysis:

-

IC50 Determination: The reaction rates are plotted against the logarithm of the Migalastat concentration. The IC50 value is the concentration of Migalastat that inhibits the enzyme activity by 50%.

-

Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), Michaelis-Menten kinetics are performed at different substrate concentrations in the presence of various concentrations of Migalastat. The data are then fitted to the appropriate inhibition model. Migalastat is known to be a competitive inhibitor of α-Gal A.[1]

Conclusion

Migalastat represents a targeted therapeutic approach for Fabry disease, leveraging a deep understanding of protein folding and enzyme kinetics. Its high-affinity, reversible binding to amenable mutant forms of α-galactosidase A allows it to function as an effective pharmacological chaperone, restoring enzyme activity and reducing substrate accumulation. The quantitative data on its binding affinity and the well-defined protocol for assessing amenability provide a solid foundation for its clinical use and for the ongoing research and development of novel therapies for lysosomal storage disorders. This technical guide serves as a resource for professionals in the field, offering a detailed overview of the critical parameters and methodologies related to the interaction of Migalastat with its target enzyme.

References

The Pharmacokinetic Profile of Migalastat in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic pharmacokinetic properties of migalastat, a pharmacological chaperone for the treatment of Fabry disease, as observed in preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of migalastat, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate key processes.

Absorption

Migalastat is readily absorbed following oral administration in preclinical species. Studies in mice and rats have demonstrated good oral bioavailability.

Table 1: Oral Bioavailability of Migalastat in Preclinical Models

| Species | Dose | Bioavailability (%) | Tmax (h) | Reference |

| Mouse | 100 mg/kg | 66 to >100 | 0.25 - 1 | [1] |

| Rat | Not Specified | High | 0.25 - 1 | [1] |

| Monkey | Not Specified | Not Specified | 1 - 2 | [1] |

Note: Tmax values represent the time to reach maximum plasma concentration.

Experimental Protocol: Oral Bioavailability Assessment in Mice

A representative experimental design to determine the oral bioavailability of migalastat in mice is outlined below.

1. Animal Model:

-

Species: Male C57BL/6 mice

-

Age: 8-10 weeks

-

Weight: 20-25 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except for a brief fasting period before oral dosing.

2. Dosing:

-

Intravenous (IV) Administration: A single dose of migalastat (e.g., 5 mg/kg) is administered via the tail vein to a cohort of mice. The drug is typically dissolved in a sterile saline solution.

-

Oral (PO) Administration: A single dose of migalastat (e.g., 30 mg/kg) is administered by oral gavage to a separate cohort of mice.[2][3][4] The drug is dissolved or suspended in a suitable vehicle, such as water or a 0.5% methylcellulose solution. Animals are fasted for approximately 4 hours prior to oral dosing.

3. Sample Collection:

-

Serial blood samples (approximately 50 µL) are collected from each mouse at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]

-

Blood is collected via a suitable method, such as submandibular or saphenous vein puncture, into tubes containing an anticoagulant (e.g., EDTA).[6][7]

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

-

Migalastat concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Area Under the Curve (AUC) and Clearance (CL), are calculated using non-compartmental analysis software.

-

Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Distribution

Migalastat exhibits wide tissue distribution in preclinical models, including penetration of the blood-brain barrier.[9]

Table 2: Tissue Distribution of Migalastat in Mice

| Tissue | Concentration Relative to Plasma | Reference |

| Kidneys | High | [4][8] |

| Small Intestine | High | [4][8] |

| Heart | Moderate | [9] |

| Liver | Moderate | [9] |

| Spleen | Moderate | [9] |

| Muscle | Moderate | [9] |

| Skin | Moderate | [9] |

| Brain | Present | [9] |

Note: This table provides a qualitative summary of relative tissue concentrations based on available literature.

In vitro studies have shown that migalastat does not bind to plasma proteins.[9]

Experimental Protocol: Tissue Distribution Study in Rats

The following protocol describes a typical approach to assess the tissue distribution of migalastat.

1. Animal Model:

-

Species: Male Sprague-Dawley rats

-

Weight: 200-250 g

2. Dosing:

-

A single oral dose of radiolabeled [14C]-migalastat or non-labeled migalastat (e.g., 50 mg/kg) is administered by oral gavage.[9]

3. Sample Collection:

-

At predetermined time points post-dose, animals are euthanized.

-

Blood is collected via cardiac puncture.

-

Tissues of interest (e.g., brain, heart, kidneys, liver, spleen, muscle, skin) are rapidly excised, rinsed, blotted dry, and weighed.[9][10]

-

Tissue samples are either processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.

4. Sample Processing and Analysis:

-

For radiolabeled studies, tissue radioactivity is measured using a liquid scintillation counter.

-

For non-labeled studies, tissues are homogenized, and migalastat is extracted. Drug concentrations in tissue homogenates and plasma are determined by LC-MS/MS.[8]

Metabolism

Migalastat is not extensively metabolized. In vitro studies using human liver microsomes and hepatocytes have shown that it is not a substrate for cytochrome P450 enzymes.[9] The primary components found in plasma and excreta are unchanged migalastat.[1] Minor metabolites, such as dehydrogenated O-glucuronide conjugates, have been identified.[9]

Excretion

Migalastat is primarily eliminated from the body via the kidneys, with a significant portion of the administered dose recovered as unchanged drug in the urine.[1][6]

Table 3: Excretion of Migalastat in Preclinical and Human Studies

| Species | Route of Excretion | Percentage of Dose | Form | Reference |

| Human | Urine | ~77% | Unchanged | [6] |

| Human | Feces | ~20% | Unchanged and Metabolites | [1][6] |

| Rat | Feces (major), Urine (minor) | Not Quantified | Unchanged and Metabolites | [1] |

Note: While rat data is included for context, the excretion profile in humans shows a greater reliance on renal clearance.

Visualizations

Mechanism of Action of Migalastat

Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

Caption: General experimental workflow for a preclinical oral pharmacokinetic study.

References

- 1. unmc.edu [unmc.edu]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. instechlabs.com [instechlabs.com]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]

- 8. Migalastat Tissue Distribution: Extrapolation From Mice to Humans Using Pharmacokinetic Modeling and Comparison With Agalsidase Beta Tissue Distribution in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harvest Liver Tissue from Mice | Xin Chen Lab [pharm.ucsf.edu]

- 10. casbr.biochem.med.ufl.edu [casbr.biochem.med.ufl.edu]

A Technical Guide to the Molecular Interactions of Migalastat with Mutant α-Galactosidase A

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fabry Disease and Migalastat

Fabry disease is a progressive, X-linked lysosomal storage disorder arising from mutations in the galactosidase alpha (GLA) gene.[1] These mutations lead to a deficiency in the activity of the lysosomal enzyme α-galactosidase A (α-Gal A).[2][3] The primary function of α-Gal A is the catabolism of specific glycosphingolipids, most notably globotriaosylceramide (GL-3 or Gb3) and globotriaosylsphingosine (lyso-Gb3).[2] Reduced or absent enzyme activity results in the progressive accumulation of these substrates within lysosomes across various cell types, leading to cellular dysfunction and damage in critical organs, including the kidneys, heart, and central nervous system.[3]

Migalastat (brand name Galafold™) is an orally administered pharmacological chaperone developed for the long-term treatment of Fabry disease.[4][5] Structurally, it is an iminosugar analogue of the terminal D-galactose residue of GL-3.[4][6] Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, migalastat functions by binding to and stabilizing specific mutant forms of the endogenous α-Gal A enzyme.[3][4] This therapeutic approach is only suitable for patients with GLA mutations that are deemed "amenable" to the chaperone's activity, which accounts for approximately 35% to 50% of the Fabry disease population.[2][5]

Mechanism of Action: A Chaperone-Mediated Rescue

The therapeutic effect of migalastat is rooted in its ability to act as a molecular chaperone, guiding misfolded but potentially catalytic mutant α-Gal A proteins to their correct cellular destination. The process can be delineated into several key steps:

-

Binding in the Endoplasmic Reticulum (ER): Certain missense mutations in the GLA gene result in the synthesis of α-Gal A proteins that, while retaining potential catalytic function, are unable to fold into their correct three-dimensional conformation.[1][5] These misfolded proteins are identified by the ER's quality control system and targeted for premature degradation. Migalastat, administered orally, is a small molecule that can penetrate the ER where it selectively and reversibly binds to the active site of these amenable mutant α-Gal A forms.[2][4][7]

-

Conformational Stabilization and Trafficking: The binding of migalastat stabilizes the mutant enzyme's conformation.[2][3][5] This stabilized enzyme-chaperone complex is no longer recognized as "misfolded" by the ER quality control machinery and is thus permitted to traffic correctly through the secretory pathway, from the ER to the Golgi apparatus and subsequently to the lysosomes.[2][4][8]

-

Dissociation and Enzyme Activation: The lysosome is characterized by an acidic environment (low pH) and a high concentration of endogenous substrates like GL-3.[4] This combination facilitates the dissociation of migalastat from the α-Gal A active site.[2][4][5]

-

Substrate Catabolism: Once freed from its chaperone, the rescued α-Gal A enzyme can perform its intended function: the catabolism of accumulated GL-3 and related glycosphingolipids within the lysosome.[2] Following its dissociation, migalastat is rapidly cleared from the cell and primarily excreted in the urine.[4][6][9]

Quantitative Data and Amenability Criteria

The efficacy of migalastat is entirely dependent on the specific GLA mutation. A standardized, good laboratory practice (GLP)-validated in vitro assay is used to classify mutations as "amenable" or "non-amenable".[4][7] This classification is based on quantitative thresholds for the increase in α-Gal A activity in the presence of migalastat.

Table 1: Definition of an Amenable GLA Mutation

This table summarizes the criteria used in the standard GLP HEK-293 cell-based assay to determine if a mutant α-Gal A enzyme is responsive to migalastat.[1][4][7][8]

| Parameter | Criterion | Description |

| Relative Activity Increase | ≥ 1.2-fold over baseline | The enzyme activity in the presence of migalastat must be at least 20% higher than the baseline activity of the mutant enzyme alone. |

| Absolute Activity Increase | ≥ 3.0% of wild-type | The absolute activity of the mutant enzyme with migalastat must reach at least 3% of the activity level of the normal, wild-type enzyme. |

| Assay Concentration | 10 µmol/L migalastat | This concentration corresponds to the approximate mean maximum plasma concentration observed in patients.[9] |

Table 2: Summary of Biochemical and Clinical Responses to Migalastat

This table presents key quantitative data from preclinical and clinical studies, demonstrating the molecular and physiological impact of migalastat on amenable mutations.

| Parameter | Value / Finding | Context / Source |

| Inhibitory Potency (IC₅₀) | 4 µM | The concentration of migalastat required to inhibit 50% of α-Gal A enzyme activity in vitro.[5] |

| α-Gal A Activity Increase (WBCs) | Twofold greater increase vs. 50 mg dose | In a Phase 1 trial, a 150 mg dose of migalastat hydrochloride significantly increased α-Gal A activity in white blood cell lysates.[4] |

| α-Gal A Activity Increase (Real-World) | 0.13 to 0.21 nmol/min/mg protein | Increase observed after 12 months of treatment in a prospective study.[4] |

| α-Gal A Activity Increase (Clinical Study) | 0.06 to 0.2 nmol/minute/mg protein | Significant increase observed after 1 year of open-label migalastat therapy.[10] |

| Plasma Lyso-Gb3 Reduction | 10.9 ng/mL to 6.0 ng/mL | Reduction observed in therapy-naive patients after 1 year.[10] |

| Cardiac Mass Reduction | 129.38 g/m² to 119.88 g/m² | Significant reduction in left ventricular myocardial mass index after 3-6 months.[4] |

Experimental Protocols

The characterization of migalastat's interaction with mutant α-Gal A relies on robust and validated experimental methodologies. The following sections detail the core protocols used to assess mutation amenability and enzyme activity.

The GLP HEK-293 Cell-Based Amenability Assay

This is the gold standard in vitro pharmacogenetic assay used to identify Fabry patients with amenable mutations who are eligible for migalastat therapy.[7][11]

Objective: To quantitatively determine if a specific GLA mutation produces an α-Gal A enzyme that responds to migalastat according to predefined criteria.

Methodology:

-

Vector Construction: The specific Fabry disease-causing mutation is introduced into a GLA-containing DNA plasmid.

-

Cell Transfection: Human Embryonic Kidney 293 (HEK-293) cells, which provide a reliable system for expressing human proteins, are transfected with the plasmid carrying the mutant GLA gene.[4][7]

-

Incubation with Migalastat: The transfected cells are divided into two populations. One is cultured in standard medium (baseline), and the other is cultured in a medium containing 10 µmol/L of migalastat.[1][7]

-

Cell Lysis: After a defined incubation period, the cells are harvested and lysed to release their intracellular contents, including the expressed α-Gal A enzyme.

-

Enzyme Activity Measurement: The α-Gal A activity in the cell lysates from both the treated and untreated populations is measured using a sensitive fluorometric assay (see Protocol 4.2).[7][12]

-

Data Analysis: The activity of the migalastat-treated sample is compared to the baseline sample and to the activity of wild-type α-Gal A. The results are then evaluated against the established amenability criteria (Table 1).[4][8]

References

- 1. Summary of GLA Mutational Assay - Clinical Review Report: Migalastat (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Galafold (migalastat) for the treatment of Fabry disease [clinicaltrialsarena.com]

- 4. Migalastat: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Migalastat - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetic evaluation of single-dose migalastat in non-Fabry disease subjects with ESRD receiving dialysis treatment, and use of modeling to select dose regimens in Fabry disease subjects with ESRD receiving dialysis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The validation of pharmacogenetics for the identification of Fabry patients to be treated with migalastat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. About Galafold - Galafold [galafold.co.uk]

- 10. Oral Chaperone Therapy Migalastat for Treating Fabry Disease: Enzymatic Response and Serum Biomarker Changes After 1 Year - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The migalastat GLP-HEK assay is the gold standard for determining amenability in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. amicusrx.com [amicusrx.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Migalastat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification of migalastat hydrochloride, a pharmacological chaperone for the treatment of Fabry disease. The protocols described herein are based on established chemical synthesis routes and purification methodologies.

Overview of this compound

This compound is the hydrochloride salt of migalastat, an iminosugar that acts as a pharmacological chaperone for the enzyme alpha-galactosidase A (α-Gal A).[1] Its chemical name is (2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride.[2] The compound is a white to almost white crystalline solid and is freely soluble in aqueous media between pH 1.2 and 7.5.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₄•HCl | [2] |

| Molecular Mass | 199.63 g/mol | [2] |

| Appearance | White to almost white crystalline solid | [2][3][4] |

| Solubility | Freely soluble in aqueous media (pH 1.2-7.5) | [2][3][4] |

| Melting Point | 160-162 °C | [5] |

Synthesis of this compound

Multiple synthetic routes to migalastat have been described in the literature, often starting from carbohydrates like D-galactose.[6][7] A common strategy involves the formation of a protected piperidine ring system followed by deprotection and salt formation. The following protocol outlines a representative multi-step chemical synthesis.

Logical Relationship of Synthesis Stages

Caption: High-level overview of the chemical synthesis stages for this compound.

Experimental Protocol: Chemical Synthesis

A detailed, multi-stage synthesis of this compound is outlined below, based on principles described in various patents.[8]

Stage 1: Synthesis of Intermediate 1 (Protected Galactose Derivative)

-

Reaction Setup: In a suitable reaction vessel, dissolve D-(+)-galactose in a solvent such as pyridine.

-

Protection: Add a protecting group reagent, for example, pivaloyl chloride, portion-wise at a controlled temperature (e.g., 0-5 °C) to protect the hydroxyl groups.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, quench the reaction with an appropriate reagent (e.g., water or methanol). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude protected galactose derivative.

-

Purification: Purify the crude product by crystallization or column chromatography.

Stage 2: Synthesis of Intermediate 2 (Azide Formation and Rearrangement)

-

Reaction Setup: Dissolve the protected galactose derivative in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Azide Introduction: Treat the solution with an azide source, such as sodium azide, in the presence of a reagent that facilitates the conversion of a hydroxyl group to a leaving group (e.g., triphenylphosphine and diethyl azodicarboxylate - a Mitsunobu reaction).

-

Rearrangement and Hydrogenation: The resulting azido-sugar can undergo reduction of the azide to an amine and subsequent intramolecular reductive amination to form the piperidine ring. This can be achieved using a reducing agent like hydrogen gas with a palladium catalyst.[8]

-

Work-up and Isolation: After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the crude piperidine intermediate.

Stage 3: Deprotection to form Migalastat Free Base

-

Reaction Setup: Dissolve the protected piperidine intermediate in a suitable solvent, such as methanol.

-

Deprotection: Add a reagent to remove the pivaloyl protecting groups, for example, sodium methoxide in methanol.[8]

-

Reaction Monitoring: Monitor the deprotection by TLC or HPLC until all protecting groups are removed.

-

Neutralization and Isolation: Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and then concentrate the solution. The crude migalastat free base can be isolated after appropriate work-up.

Stage 4: Formation of this compound

-

Salt Formation: Dissolve the crude migalastat free base in a suitable solvent, such as water or an alcohol/water mixture.

-

Acidification: Add a stoichiometric amount of hydrochloric acid to the solution.[8]

-

Crystallization: Induce crystallization by cooling the solution or by adding an anti-solvent (e.g., ethanol).

-

Isolation and Drying: Collect the crystalline this compound by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to a constant weight.

Purification of this compound

The purification of this compound is crucial to achieve the high purity required for pharmaceutical applications. A multi-step crystallization process is commonly employed.

Experimental Workflow: Purification by Recrystallization

Caption: A two-step recrystallization workflow for the purification of this compound.

Experimental Protocol: Two-Step Recrystallization

This protocol is based on a method designed to produce highly purified, pharmaceutical-grade this compound.[8]

First Crystallization:

-

Dissolution: Dissolve the intermediate grade this compound in water at an elevated temperature (e.g., 70-80 °C) to form a slurry.

-

Crystallization Induction: Add ethanol to the slurry to induce crystallization.

-

Cooling: Cool the mixture to a specific isolation temperature (e.g., 20-25 °C).

-

Isolation: Filter the crystallized product.

-

Washing: Wash the filtered crystals with ethanol.

-

Drying: Dry the washed crystals under vacuum.

Second Crystallization:

-

Dissolution: Dissolve the dried crystals from the first crystallization in water at an elevated temperature.

-

Staged Crystallization:

-

Cooling: Cool the slurry to the final isolation temperature.

-

Isolation: Filter the highly purified this compound.

-

Washing: Wash the crystals with ethanol.

-

Drying: Dry the final product under vacuum to yield pharmaceutical-grade this compound.

Quality Control and Data

The purity and identity of this compound are confirmed using various analytical techniques.

Table 2: Analytical Methods for Quality Control

| Analytical Technique | Purpose | Typical Specification | Reference |

| HPLC | Assay and Impurity Profile | >99.5% Purity | [7] |

| ¹H-NMR, ¹³C-NMR | Structural Confirmation | Concordant with reference spectrum | [4][7] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Concordant with theoretical mass | [4] |

| Infrared Spectroscopy (IR) | Identification | Concordant with reference spectrum | [2][4] |

| X-ray Diffraction (XRD) | Crystalline Form Identification | Confirms Form 1 | [4][9] |

| Elemental Analysis | Elemental Composition | Conforms to theoretical values | [4] |

Table 3: Representative Yield and Purity Data

| Synthesis/Purification Stage | Parameter | Value | Reference |

| Final step of a specific synthesis | Yield | 76% | [9] |

| After Recrystallization | Purity (HPLC) | >98% | [7][9] |

| Pharmaceutical Grade | Purity (HPLC) | >99.5% | [7] |

| Impurity (Compound U) | Limit | ≤ 0.4% area | [8] |

| Impurity (Compound V) | Limit | ≤ 0.4% area | [8] |

| Impurity (Compound Y) | Limit | ≤ 0.25% area | [8] |

| Impurity (Compound W) | Limit | ≤ 0.15% area | [8] |

| Impurity (Compound BB) | Limit | ≤ 0.3% area | [8] |

| Residue on Ignition | Limit | ≤ 0.2% w/w | [8] |

Note: The specific yields and impurity profiles can vary depending on the exact synthetic route and purification conditions employed. The impurity limits presented are examples from a specific patented process.

References

- 1. fabrydiseasenews.com [fabrydiseasenews.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. tga.gov.au [tga.gov.au]

- 4. ema.europa.eu [ema.europa.eu]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. WO2015121488A1 - Microbiological process - Google Patents [patents.google.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Migalastat [orgspectroscopyint.blogspot.com]

- 8. US11623916B2 - Highly purified batches of pharmaceutical grade migalastat and methods of producing the same - Google Patents [patents.google.com]

- 9. WO2019020362A1 - Synthesis of an azasugar and intermediates thereof - Google Patents [patents.google.com]

Application Notes and Protocols for Studying Migalastat Efficacy in Animal Models of Fabry Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, leading to multi-organ pathology, including renal failure, cardiomyopathy, and cerebrovascular events.[1][2]

Migalastat is a pharmacological chaperone that functions by selectively and reversibly binding to the active site of amenable mutant forms of α-Gal A in the endoplasmic reticulum.[3] This binding stabilizes the misfolded enzyme, facilitating its proper trafficking to lysosomes, where it can catabolize Gb3 and lyso-Gb3.[3] Preclinical evaluation of migalastat efficacy is crucial for understanding its therapeutic potential and mechanism of action. This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of migalastat.

Animal Models for Migalastat Efficacy Studies

The most commonly utilized animal models for studying Fabry disease and the efficacy of migalastat are transgenic mouse models. These models are designed to replicate the genetic and pathological features of the human disease.

-

α-Galactosidase A Knockout Mice (GLAko): These mice have a complete deficiency of α-Gal A activity and exhibit a progressive accumulation of Gb3 in various tissues, including the kidney, heart, and liver. While they do not display all the overt clinical symptoms seen in human patients, they are a valuable tool for studying the biochemical and pathological consequences of Gb3 accumulation and the effects of therapies aimed at substrate reduction.[4]

-

Transgenic Mice Expressing Human Mutant α-Gal A (e.g., hR301Q α-Gal A Tg/KO): These models express a specific human mutant form of α-Gal A on a Gla knockout background. These mice are particularly useful for studying pharmacological chaperones like migalastat, as the expressed mutant enzyme may be amenable to stabilization by the drug.[3][5] These models often show a more robust phenotype compared to simple knockout models.

Data Presentation: Efficacy of Migalastat in Fabry Disease Mouse Models

The following tables summarize the quantitative data on the efficacy of migalastat in reducing substrate levels in relevant tissues of Fabry disease mouse models.

Table 1: Reduction of Globotriaosylceramide (Gb3) in Tissues of Fabry Disease Mouse Models Following Migalastat Treatment

| Tissue | Animal Model | Migalastat Dosage and Duration | % Reduction in Gb3 | Reference |

| Kidney | hR301Q α-Gal A Tg/KO | Dose-optimized, less-frequent administration | Significant Reduction | [5] |

| Heart | hR301Q α-Gal A Tg/KO | Dose-optimized, less-frequent administration | Significant Reduction | [5] |

| Brain | hR301Q α-Gal A Tg/KO | Prolonged treatment | Significant Reduction | [4] |

| Skin | hR301Q α-Gal A Tg/KO | Oral administration | Not specified | [3] |

Table 2: Reduction of Globotriaosylsphingosine (lyso-Gb3) in Tissues of Fabry Disease Mouse Models Following Migalastat Treatment

| Tissue | Animal Model | Migalastat Dosage and Duration | % Reduction in lyso-Gb3 | Reference |

| Kidney | Transgenic Mice | Oral administration | Up to 64% | [6][7] |

| Heart | Transgenic Mice | Oral administration | Up to 59% | [6][7] |

| Skin | Transgenic Mice | Oral administration | Up to 81% | [6][7] |

| Plasma | Human Patients (Phase 2) | 150 mg every other day (48 weeks) | 15% to 46% | [6] |

Experimental Protocols

Protocol for α-Galactosidase A (α-Gal A) Activity Assay in Mouse Tissue

This protocol is adapted from commercially available fluorometric assay kits.

Materials:

-

Mouse tissue (e.g., kidney, heart; 10 mg)

-

α-Gal Assay Buffer (ice-cold)

-

Dounce homogenizer

-

Microcentrifuge

-

96-well plate (black, clear bottom)

-

Fluorometric plate reader

-

α-Gal Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)

-

α-Gal Stop Buffer

-

4-Methylumbelliferone (4-MU) Standard

Procedure:

-

Sample Preparation:

-

Homogenize 10 mg of tissue in 100 µL of ice-cold α-Gal Assay Buffer using a Dounce homogenizer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (tissue lysate).

-

Dilute the supernatant 10-20 fold in α-Gal Assay Buffer.

-

-

Assay:

-

Add 2-10 µL of diluted tissue lysate to wells of a 96-well plate. It is recommended to test multiple volumes to ensure readings are within the standard curve range.

-

Prepare a standard curve using the 4-MU Standard according to the kit manufacturer's instructions.

-

Prepare a Reagent Background Control well containing only the α-Gal Assay Buffer.

-

Prepare the α-Gal Substrate Working Solution according to the manufacturer's protocol.

-

Add 20 µL of the α-Gal Substrate Working Solution to each sample and control well (do not add to standard curve wells).

-

Mix well and incubate at 37°C for 2 hours, protected from light.

-

-

Measurement:

-

Add 200 µL of α-Gal Stop Buffer to all wells.

-

Measure the fluorescence intensity (Excitation = 360 nm, Emission = 445 nm) in a fluorometric plate reader.

-

-

Data Analysis:

-

Subtract the 0 standard reading from all standard readings to generate a standard curve.

-

Subtract the Reagent Background Control reading from all sample readings.

-

Apply the corrected sample fluorescence readings to the 4-MU standard curve to determine the amount of product formed (in pmol).

-

Calculate the α-Gal A activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.

-

Protocol for Globotriaosylceramide (Gb3) and Globotriaosylsphingosine (lyso-Gb3) Quantification by LC-MS/MS

This protocol outlines a general procedure for the quantification of Gb3 and lyso-Gb3 in mouse tissues.

Materials:

-

Mouse tissue (e.g., kidney, heart)

-

Homogenizer

-

Internal Standard (IS) solution (e.g., C17:0-Gb3 or lyso-Gb3-d5)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

LC-MS/MS system with a C4 or C18 column

Procedure:

-

Sample Preparation (Tissue):

-

Homogenize a known weight of tissue in an appropriate buffer.

-

Perform a protein concentration assay on the homogenate.

-

To a known amount of homogenate, add the internal standard.

-

Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., 2:1:0.3 v/v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable gradient on a C4 or C18 column. Mobile phases typically consist of water and methanol with additives like formic acid and ammonium formate to improve ionization.

-

Detect and quantify Gb3 and lyso-Gb3 using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be used. For example, a transition for lyso-Gb3 could be m/z 787 > m/z 282.[5]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of Gb3 and lyso-Gb3 standards spiked with the internal standard.

-

Quantify the amount of Gb3 and lyso-Gb3 in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

-

Normalize the results to the initial tissue weight or protein concentration.

-

Protocol for Immunohistochemical (IHC) Staining of Gb3 in Mouse Tissue

This protocol is for the detection and localization of Gb3 in frozen or paraffin-embedded mouse tissue sections.

Materials:

-

Mouse tissue (e.g., kidney, heart)

-

Optimal Cutting Temperature (OCT) compound (for frozen sections)

-

Formalin or Paraformaldehyde (for paraffin sections)

-

Cryostat or Microtome

-

Histology slides

-

Primary antibody: anti-Gb3/CD77 antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

Blocking buffer (e.g., PBS with bovine serum albumin and/or normal serum)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Antigen retrieval solution (for paraffin sections, e.g., citrate buffer)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure for Frozen Sections:

-

Tissue Preparation:

-

Embed fresh tissue in OCT compound and snap-freeze in isopentane cooled with dry ice.

-

Store at -80°C until sectioning.

-

Cut 5-10 µm sections using a cryostat and mount on slides.

-

-

Staining:

-

Thaw slides at room temperature and fix with cold acetone or paraformaldehyde.

-

Wash with PBS.

-

Permeabilize with permeabilization buffer.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-Gb3 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash with PBS.

-

Counterstain nuclei with DAPI.

-

Mount with mounting medium.

-

Procedure for Paraffin-Embedded Sections:

-

Tissue Preparation:

-

Fix tissue in 10% neutral buffered formalin.

-

Dehydrate through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Cut 4-5 µm sections using a microtome and mount on slides.

-

-

Staining:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

Follow steps for blocking, primary and secondary antibody incubation, and mounting as described for frozen sections.

-

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence microscope.

-

Gb3 accumulation will be visible as fluorescent signals within the cells. The intensity and distribution of the signal can be qualitatively or semi-quantitatively assessed.

-

Mandatory Visualizations

Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Caption: Experimental workflow for assessing migalastat efficacy in vivo.

Caption: Downstream signaling pathways affected by Gb3/lyso-Gb3 accumulation.

References

- 1. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fabry Disease: Insights into Pathophysiology and Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Migalastat: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Amenability to Migalastat in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Migalastat HCl Reduces Globotriaosylsphingosine (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Migalastat HCl reduces globotriaosylsphingosine (lyso-Gb3) in Fabry transgenic mice and in the plasma of Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Pharmacological Chaperones

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Promise of Pharmacological Chaperones

Protein misfolding is a central pathological mechanism in a wide array of human diseases, ranging from rare genetic disorders like Fabry disease to neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1] Pharmacological chaperones are small molecules that represent a promising therapeutic strategy for these "conformational diseases."[2] Unlike traditional enzyme replacement therapies, which introduce a functional version of a deficient protein, pharmacological chaperones bind to and stabilize misfolded endogenous proteins, thereby facilitating their correct folding, trafficking, and function.[1][3]

Migalastat (1-deoxygalactonojirimycin), an approved therapy for Fabry disease, exemplifies the success of this approach.[4] It binds to amenable mutant forms of the enzyme alpha-galactosidase A (α-Gal A), stabilizing them in the endoplasmic reticulum (ER), and enabling their transport to the lysosome where they can catabolize their substrate, globotriaosylceramide (Gb3).[5][6] The discovery and development of migalastat and other pharmacological chaperones rely heavily on robust high-throughput screening (HTS) methodologies designed to identify small molecules that can effectively rescue misfolded proteins.[7]

These application notes provide a detailed overview and experimental protocols for the high-throughput screening of pharmacological chaperones, with a focus on methodologies applicable to the discovery of molecules like migalastat.

II. High-Throughput Screening (HTS) Strategies for Pharmacological Chaperone Discovery

The primary goal of an HTS campaign for pharmacological chaperones is to identify "hit" compounds that stabilize a target protein from a large chemical library.[8] This process typically involves miniaturized, automated assays that are rapid, reproducible, and cost-effective.[8][9] The screening cascade often employs a combination of in vitro and cell-based assays to identify and validate potential therapeutic candidates.

A general workflow for an HTS campaign to discover pharmacological chaperones is as follows:

III. Key Experimental Protocols

A. In Vitro Screening: Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a powerful and widely used primary screening method to identify compounds that bind to and stabilize a target protein.[10] The principle of the assay is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[10] This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[11]

Protocol: High-Throughput Thermal Shift Assay

-

Reagent Preparation:

-

Target Protein: Purify the recombinant target protein to >95% purity. Dialyze against a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration for the assay is typically 2-5 µM.[10]

-

Fluorescent Dye: Prepare a working stock of a thermal shift dye (e.g., SYPRO Orange) at 50x concentration in the assay buffer. The final concentration in the assay is typically 5x.[11]

-

Compound Library: Prepare a compound library in 384-well plates at a concentration of 1 mM in DMSO. For the primary screen, a final compound concentration of 10 µM is common.

-

-

Assay Procedure (384-well format):

-

Dispense 100 nL of each compound from the library plate to the corresponding wells of a 384-well PCR plate using an acoustic liquid handler.

-

Prepare a master mix of the target protein and fluorescent dye in the assay buffer.

-

Dispense 10 µL of the protein-dye master mix into each well of the assay plate.

-

Seal the plate with an optically clear seal.

-

Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to ensure mixing.

-

-

Thermal Denaturation and Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to acquire fluorescence data (using the appropriate excitation/emission wavelengths for the dye, e.g., 490 nm/575 nm for SYPRO Orange) over a temperature gradient.

-

A typical temperature ramp is from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[12]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature for each well.

-

Determine the Tm for each curve, which is the temperature at the midpoint of the unfolding transition. This can be calculated from the maximum of the first derivative of the melting curve.

-

A positive "hit" is a compound that induces a significant increase in the Tm of the target protein compared to the DMSO control (e.g., ΔTm > 2°C).

-

Data Presentation: Thermal Shift Assay HTS Data

| Parameter | Value | Reference |

| HTS Format | 384-well plates | [12] |

| Target Protein Concentration | 2 µM | [10] |

| Compound Concentration | 10 µM | [12] |

| Number of Compounds Screened | 10,000 | [7] |

| Positive Control | Known binder (e.g., Migalastat for α-Gal A) | |

| Negative Control | DMSO | [12] |

| Hit Criteria | ΔTm > 2°C | |

| Hit Rate | 0.5 - 2% | |

| Z'-factor | > 0.5 | [9] |

B. Cell-Based Screening: Rescuing Protein Trafficking

Cell-based assays are crucial secondary screens to confirm that hit compounds from the primary screen are active in a cellular context.[13] These assays are designed to measure the ability of a compound to rescue the trafficking of a misfolded mutant protein from the ER to its correct subcellular localization, such as the lysosome for α-Gal A.[3]

Protocol: Cell-Based Reporter Assay for Protein Trafficking

-

Cell Line Generation:

-

Generate a stable cell line expressing a mutant form of the target protein fused to a reporter protein (e.g., luciferase or a fluorescent protein). The mutation should cause the protein to be retained in the ER.

-

-

Assay Procedure (384-well format):

-

Seed the engineered cells into 384-well, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with the hit compounds at various concentrations (typically a 10-point dose-response curve ranging from 0.1 nM to 100 µM).

-

Include positive (e.g., known chaperone) and negative (DMSO) controls on each plate.

-

Incubate the cells for a period sufficient to allow for protein refolding and trafficking (e.g., 24-48 hours).

-

-

Signal Detection and Data Acquisition:

-

For luciferase reporter assays, lyse the cells and add the luciferase substrate. Measure luminescence using a plate reader.

-

For fluorescent protein-based assays, measure the fluorescence intensity in the target organelle (e.g., lysosomes, which can be co-stained with a specific marker) using a high-content imaging system.

-

-

Data Analysis:

-

Normalize the reporter signal to cell viability (which can be assessed in a parallel assay).

-

Plot the normalized reporter signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which 50% of the maximal response is observed).

-

Active compounds will show a dose-dependent increase in the reporter signal.

-

Data Presentation: Cell-Based HTS Dose-Response Data

| Compound ID | EC50 (µM) | Max Response (% of Control) | Hill Slope |

| Hit 1 | 0.5 | 85 | 1.2 |

| Hit 2 | 2.1 | 70 | 1.0 |

| Hit 3 | 8.9 | 55 | 0.9 |

| Migalastat | 0.2 | 95 | 1.1 |

IV. Signaling Pathways and Molecular Mechanisms

A. The ER Quality Control and Protein Folding Pathway

Newly synthesized glycoproteins, such as α-Gal A, enter the ER where they undergo folding assisted by a sophisticated quality control (QC) system.[6] This system ensures that only correctly folded proteins are trafficked to the Golgi apparatus, while misfolded proteins are retained and eventually targeted for degradation.[14] Pharmacological chaperones act within this pathway to promote the proper folding of amenable mutant proteins.

B. Lysosomal Trafficking of α-Galactosidase A

Once correctly folded in the ER, α-Gal A is transported to the Golgi apparatus where it is modified with mannose-6-phosphate (M6P) residues.[15] These M6P tags are recognized by M6P receptors in the trans-Golgi network, which mediate the transport of α-Gal A to the lysosomes via the endosomal pathway.[16][17] In the acidic environment of the lysosome, α-Gal A dissociates from the M6P receptor and can then degrade its substrates.[16]

V. HTS Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for the success of any HTS campaign. The Z'-factor is a statistical parameter commonly used to assess the quality of an HTS assay.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3]

Z'-factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

-

σp = standard deviation of the positive control

-

σn = standard deviation of the negative control

-

µp = mean of the positive control

-

µn = mean of the negative control

For hit confirmation, dose-response curves are generated for active compounds to determine their potency (EC50 or IC50) and efficacy (maximal effect).[18] This data is critical for prioritizing hits for further development and lead optimization.

VI. Conclusion

High-throughput screening is an indispensable tool for the discovery of novel pharmacological chaperones. The combination of robust in vitro and cell-based assays, coupled with rigorous data analysis, provides a powerful platform for identifying and validating small molecules with the potential to treat a wide range of protein misfolding diseases. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals embarking on the exciting journey of pharmacological chaperone discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. bitesizebio.com [bitesizebio.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. caister.com [caister.com]

- 5. Design principles for the glycoprotein quality control pathway | PLOS Computational Biology [journals.plos.org]

- 6. Glycoprotein Quality Control and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. assay.dev [assay.dev]